molecular formula C12H7BrClN3 B8313908 7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8313908
M. Wt: 308.56 g/mol
InChI Key: YWJRMNPASJCXSD-UHFFFAOYSA-N
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Patent
US08372835B2

Procedure details

A 50 ml round bottom flask was charged under nitrogen with 2-chloro-7-iodo-5-(toluene-4-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (6) (950 mg, 2.2 mmol), 3-bromophenyl boronic acid (440 mg, 2.2 mmol), tetrakis-triphenylphosphine palladium (50 mg, 0.04 mmol), 2M aqueous potassium carbonate (2.2 ml, 4.4 mmol) in a toluene/ethanol mixture (15/3 ml) under nitrogen. The reaction mixture was refluxed for 18 h, then allowed to cool to room temperature. The solution was diluted with ethyl acetate (˜70 ml). The organic was washed with brine, dried over magnesium sulfate and concentrated in vacuo, The residue was triturated in dichloromethane/methanol. A pale yellow solid was removed by filtration (300 mg). The residue was taken up in a tetrahydrofuran/methanol/1M NaOH mixture (4/1/1 ml) and stirred at room temperature for 2 h. The reaction mixture was diluted with ethyl acetate, washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was triturated in methanol. A solid was filtered off as the title compound (10 mg, 1%). 1H NMR (DMSO-d6): 7.35-7.45 (2H, m), 8.10-8.15 (1H, d), 8.35 (1H, s), 8.4 (1H, s), 8.6 (1H, s). MS (ES+): 310, 312.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[C:10](I)=[CH:9][N:8](S(C3C=CC(C)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.[Br:22][C:23]1[CH:24]=[C:25](B(O)O)[CH:26]=[CH:27][CH:28]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C(O)C>C(OCC)(=O)C>[Br:22][C:23]1[CH:28]=[C:27]([C:10]2[C:4]3[C:5](=[N:6][CH:7]=[C:2]([Cl:1])[N:3]=3)[NH:8][CH:9]=2)[CH:26]=[CH:25][CH:24]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
ClC=1N=C2C(=NC1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
440 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Name
tetrakis-triphenylphosphine palladium
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
toluene ethanol
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
A pale yellow solid was removed by filtration (300 mg)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in methanol
FILTRATION
Type
FILTRATION
Details
A solid was filtered off as the title compound (10 mg, 1%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C=CC1)C1=CNC2=NC=C(N=C21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.